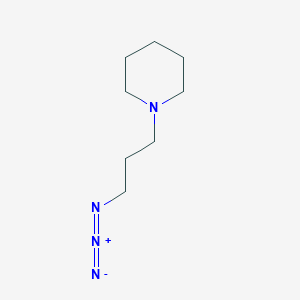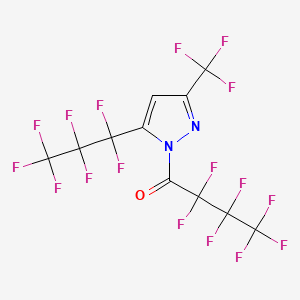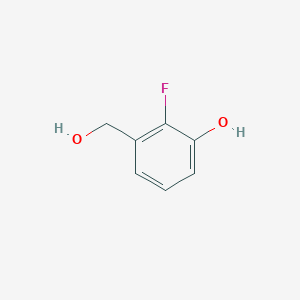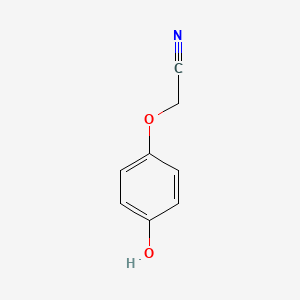
1-Undecanoyl-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
1-Undecanoyl-sn-glycero-3-phosphocholine, also known as PC(11:0/0:0), is a type of 1-O-acyl-sn-glycero-3-phosphocholine . It is a phospholipid, which is a major component of all eukaryotic and many prokaryotic cells .
Synthesis Analysis
A solvent-free method for the synthesis of phosphocholines and lyso phosphocholines has been developed, employing sn-glycero-3-phosphocholine-kieselguhr complex with shorter reaction times . This method allows for excellent yields and the recycling of kieselguhr for further use .Molecular Structure Analysis
The molecular formula of this compound is C19H40NO7P . Its molecular weight is 425.5 g/mol . The IUPAC name is [(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate .Chemical Reactions Analysis
The behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a similar compound, in high-temperature water has been examined . DOPC hydrolyzed to give oleic acid and a number of phosphorus-containing products . The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .Wissenschaftliche Forschungsanwendungen
Polymerizable Glycerophosphocholines
Polymerizable glycerophosphocholines with terminal 2,4-hexadienyloxy groups were synthesized, including derivatives of 1-Undecanoyl-sn-glycero-3-phosphocholine. These compounds formed small unilamellar vesicles and lipid bilayers, with the potential to create stable microcapsules (polymerized vesicles) of varying diameters. This finding is significant for the development of novel delivery systems in biomedical applications (Hasegawa et al., 1986).
Membrane Interaction and Stability
The study of this compound derivatives showed their interaction with lipid bilayers, suggesting applications in understanding membrane dynamics and structures. These studies provide insights into membrane penetration depths and stability, relevant for drug delivery and membrane protein research (Bartlett et al., 1997).
Polymerized Liposomes
Research on this compound derivatives has led to the formation of polymerized liposomes under mild conditions, which are highly stable. This is crucial for applications requiring biocompatible and robust delivery vehicles, particularly in drug delivery systems (Sadownik et al., 1986).
Micellar Concentration Studies
Critical micellar concentration studies of this compound and its analogs contribute to the understanding of their behavior in biological systems. This knowledge is important for their potential use in drug formulation and delivery, as well as in the study of biological membranes (Kramp et al., 1984).
Capillary Electrophoresis Applications
This compound derivatives have been used in capillary electrophoresis, enhancing the separation of specific biomolecules. This application is relevant in biochemical analysis and diagnostics (Luo et al., 2010).
Enzymatic Studies
Studies on the enzymatic hydrolysis of this compound derivatives provide insights into metabolic pathways and enzyme substrate specificity. This research is fundamental in understanding cellular metabolism and designing enzyme-targeted therapies (Blank et al., 1981).
Synthesis and Characterization
The synthesis of specific this compound derivatives has led to the development of novel lipid probes and fluorescent lipid probes. These compounds are valuable tools in biophysical studies, particularly in the investigation of membrane dynamics and interactions (Babitskaya et al., 2001).
In Vivo Metabolism Studies
Research into the in vivo metabolism of this compound derivatives provides valuable data on their biotransformation and potential biological effects. This information is crucial for developing safe and effective pharmaceuticals (Blank et al., 1981).
Conformational Analysis
Infrared characterization of this compound derivatives has revealed conformational differences in their lamellar phases, contributing to a deeper understanding of lipid bilayer structures (Dluhy et al., 1985).
Biocleavage Studies
Studies on the biocleavage of the O-alkyl bond in this compound derivatives have expanded our understanding of enzymatic reactions and substrate specificity, which is significant for biochemical and pharmaceutical research (Lee et al., 1981).
Wirkmechanismus
Target of Action
1-Undecanoyl-sn-glycero-3-phosphocholine, a type of phospholipid, is a precursor in the biosynthesis of brain phospholipids and increases the bioavailability of choline in nervous tissue . It primarily targets cholinergic neurons in the brain, where it plays a crucial role in the production of the neurotransmitter acetylcholine .
Mode of Action
This compound rapidly delivers choline to the brain across the blood-brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter . It interacts with its targets by being metabolized into choline, which is then used to synthesize acetylcholine, a key neurotransmitter involved in many functions including muscle control, memory, and mood regulation .
Biochemical Pathways
The compound is involved in the cholinergic pathway . It is metabolized into choline, which is then acetylated to form acetylcholine . This process is crucial for maintaining proper cholinergic neuron function and ensuring effective neurotransmission .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
The primary result of this compound’s action is the increased production of acetylcholine in the brain . This can lead to improved cognitive function, potentially benefiting conditions such as Alzheimer’s disease and dementia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors affecting the blood-brain barrier’s permeability can impact the compound’s ability to deliver choline to the brain . Additionally, the overall health status of the liver, which plays a key role in metabolizing the compound, can also influence its efficacy .
Zukünftige Richtungen
The promising vascular barrier protective and anti-inflammatory properties exhibited by OxPAPC, a similar compound, have prompted consideration of OxPAPC as a prototype therapeutic molecule . This suggests that 1-Undecanoyl-sn-glycero-3-phosphocholine may also have potential therapeutic applications .
Biochemische Analyse
Biochemical Properties
1-Undecanoyl-sn-glycero-3-phosphocholine interacts with various enzymes, proteins, and other biomolecules. It is a 1-O-acyl-sn-glycero-3-phosphocholine where the acyl group is specified as capryl (decanoyl) . It is a human metabolite produced during a metabolic reaction in humans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is used extensively in cell membrane studies and fluorescence microscopy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to inhibit the phosphorylation of STAT3, a protein that plays a critical role in many cellular processes such as cell growth and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can have effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
[(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO7P/c1-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20(2,3)4/h18,21H,5-17H2,1-4H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRAIUXQMKVTIQ-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)



![2,2,3,3,4,4,4-Heptafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043965.png)







